[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a chiral, Boc-protected pyrrolidine derivative with a 2-aminoethyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neurotransmitter analogs. Its structure features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with a carbamic acid tert-butyl ester group at the 2-position and a 2-aminoethyl side chain at the 1-position (). The Boc (tert-butoxycarbonyl) group enhances stability during synthetic workflows, while the aminoethyl moiety provides a reactive site for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLJFTUVYURQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128302 | |
| Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-54-0 | |
| Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 1,4-diaminobutane.
Introduction of the Aminoethyl Group: This step involves the alkylation of the pyrrolidine ring with an aminoethyl halide under basic conditions.
Carbamate Formation: The final step involves the reaction of the aminoethyl-pyrrolidine intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biochemistry, or industrial processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Ring Size : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine derivatives (6-membered), affecting steric accessibility and basicity .
- Substituent Reactivity: The 2-aminoethyl group in the target compound provides a nucleophilic site absent in oxo- or propyl-substituted analogs .
- Protection Strategy : The Boc group is a common protective strategy across analogs but is attached at distinct positions (e.g., pyrrolidine vs. benzyl in ) .
Key Observations :
- Boc Protection Universality : Boc₂O and DMAP are standard for introducing the tert-butyl carbamate group .
- Divergent Functionalization: The target compound’s aminoethyl group may require selective alkylation steps, unlike Suzuki-coupled analogs .
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring and a tert-butyl ester group, which enhance its lipophilicity and biological interactions. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H25N3O2, with a molar mass of 243.35 g/mol. The structure is characterized by:
- Pyrrolidine ring : Contributes to the compound's conformational flexibility and interaction with biological targets.
- Aminoethyl side chain : Potentially involved in receptor binding or enzyme interactions.
- Tert-butyl ester group : Increases lipophilicity, aiding in membrane permeability.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological macromolecules. Here are some key areas of activity:
Enzyme Inhibition
In vitro studies suggest that compounds with similar structures exhibit enzyme inhibition properties. For example, carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), which is critical for neurotransmitter regulation.
Receptor Binding Affinity
The compound may interact with various receptors, including GABA receptors and opioid receptors, indicating potential neuropharmacological effects. Such interactions can influence neurotransmission and pain modulation.
Case Studies
- Neuroprotective Effects : In studies involving neurodegenerative models, derivatives of this compound have shown potential neuroprotective effects by modulating glutamate receptors, thereby reducing excitotoxicity.
- Anti-inflammatory Activity : Some analogs have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, suggesting their utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Amino-methyl)-pyrrolidin-2-one | Contains a methyl group instead of an ethyl group | Potential neuroprotective effects |
| N-(tert-butoxycarbonyl)-pyrrolidine | Different protective group at nitrogen | May exhibit anti-inflammatory properties |
| 4-Amino-pyrrolidine | Lacks carbamate functionality | Known for analgesic properties |
| 3-(Aminomethyl)-pyrrolidine | Aminomethyl substitution on pyrrolidine | Investigated for anticholinergic effects |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity.
Synthesis Methods
The synthesis of this compound involves multi-step reactions, emphasizing the importance of reaction conditions and purification processes. Typical methods include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors under controlled conditions.
- Carbamoylation Reaction : Introducing the carbamate moiety via nucleophilic substitution.
- Tert-butyl Esterification : Finalizing the structure through esterification reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The synthesis involves three key steps:
-
Pyrrolidine ring formation : Cyclization of 1,4-diamine precursors under reflux conditions (e.g., THF, 60–80°C) .
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Aminoethyl group introduction : Nucleophilic substitution using 2-chloroethylamine in DMF at 25–40°C, monitored by TLC .
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tert-Butyl esterification : Reaction with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .
-
Critical parameters : Temperature control during Boc protection (0°C to prevent side reactions), solvent polarity for cyclization, and reaction time (6–12 hours for substitution steps) .
Table 1: Synthesis Optimization Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Cyclization THF, 70°C, 8h 65–75 ≥95% Substitution DMF, 30°C, 12h 50–60 90–92% Boc Protection Boc₂O, DMAP, 0°C 85–90 ≥98%
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (CDCl₃) to verify tert-butyl group singlet at δ 1.4 ppm and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion peak ([M+H]⁺ expected at m/z 229.32) .
- HPLC : C18 column with acetonitrile/water gradient (retention time ~8–10 min) to assess purity ≥98% .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets (e.g., proteases)?
- Methodological Answer :
-
Molecular Docking : Use Glide (Schrödinger) with the target’s crystal structure (e.g., SARS-CoV-2 Mpro). Optimize ligand poses using OPLS4 force field. Key interactions include hydrogen bonds with residues like GLN189 (bond length ≤2.0 Å) and hydrophobic contacts with LEU141 .
-
MD Simulations : Run 100 ns simulations in Desmond to evaluate stability (RMSD <2.0 Å) and ligand-protein contacts (e.g., occupancy of HIS164 interaction >70%) .
Table 2: Docking and MD Simulation Metrics
Metric Value Relevance Glide Score −8.21 kcal/mol Binding affinity prediction RMSD (100 ns) 1.8 Å Complex stability Hydrogen Bonds 5 (GLN189, LEU141, HIS164) Key interactions
Q. How does stereochemistry (R/S configuration) at the pyrrolidine ring impact biological activity?
- Methodological Answer :
- Comparative Synthesis : Synthesize (R)- and (S)-enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) .
- Biological Assays : Test enantiomers against protease targets (IC₅₀) or cell models (e.g., cancer lines). For example, (R)-isomers may show 10-fold higher inhibition due to better fit in hydrophobic pockets .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99% ee) and correlate with activity trends .
Q. What are the challenges in removing the tert-butyl ester group under acidic conditions without degrading the pyrrolidine scaffold?
- Methodological Answer :
- Deprotection Optimization : Use TFA/DCM (1:1 v/v) at 0°C for 2h to minimize side reactions. Monitor by LC-MS for [M+H]⁺ loss of 100 Da (Boc group removal) .
- Stability Tests : Conduct accelerated degradation studies (40°C, 75% RH) to assess scaffold integrity. Alternative methods (e.g., HCl/dioxane) may cause ring-opening; TFA is preferred .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers address this?
- Methodological Answer :
- Solubility Screening : Test in PBS (pH 7.4), 10% DMSO/PBS, and cyclodextrin solutions. Literature values vary due to polymorphic forms; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
- Co-solvent Strategy : For in vitro assays, use ≤5% DMSO to maintain solubility without cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
